molecular formula C10H8N4O3S B5538910 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B5538910
M. Wt: 264.26 g/mol
InChI Key: PNNXLYVXQWUPMD-UHFFFAOYSA-N
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Description

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and its presence in various pharmacologically active molecules.

Properties

IUPAC Name

5-(phenylcarbamoylamino)thiadiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c15-9(16)7-8(18-14-13-7)12-10(17)11-6-4-2-1-3-5-6/h1-5H,(H,15,16)(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNXLYVXQWUPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of phenyl isocyanate with 1,2,3-thiadiazole-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid lies in its thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid can be described as follows:

  • IUPAC Name : 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid
  • Molecular Formula : C10H10N4O2S
  • Molecular Weight : 246.28 g/mol

Antimicrobial Activity

Thiadiazole derivatives, including 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.

  • Case Study : A study reported that thiadiazole derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been a focal point in research. The compound's ability to inhibit cancer cell proliferation has been demonstrated in several studies.

  • Research Findings : In vitro studies showed that 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 µM . This suggests that the compound may interfere with critical cellular processes involved in cancer progression.
Cell LineIC50 Value (µM)Reference
MCF-715.6
A54912.0

Enzyme Inhibition

The mechanism of action for many thiadiazole derivatives includes the inhibition of specific enzymes. For instance, studies have indicated that these compounds can inhibit urease and carbonic anhydrase enzymes.

  • Mechanism of Action : The inhibition of urease is particularly noteworthy as it plays a role in the hydrolysis of urea into ammonia and carbon dioxide. This action can disrupt metabolic processes in certain pathogens .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Variations in substituents on the phenyl ring or modifications to the thiadiazole core can significantly influence activity.

  • Findings : Substituents such as halogens or alkoxy groups have been shown to enhance antimicrobial and anticancer activities. For example, introducing a fluorine atom at specific positions on the phenyl ring improved potency against several cancer cell lines .

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